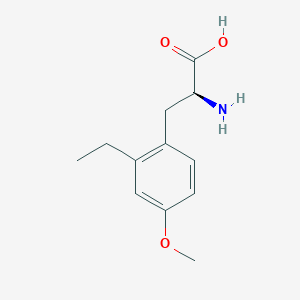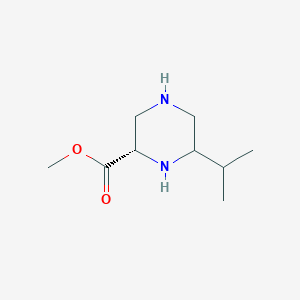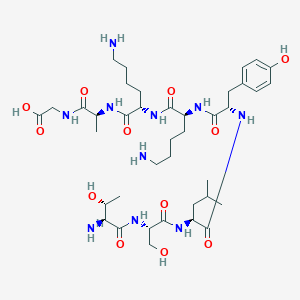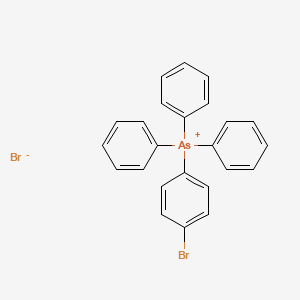![molecular formula C14H12ClN3Se B12584575 1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene CAS No. 646034-57-3](/img/structure/B12584575.png)
1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene is an organoselenium compound characterized by the presence of an azido group, a phenylethyl group, and a chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzeneselenol with 2-azido-1-phenylethyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Oxidation and Reduction: The selanyl group can be oxidized to selenoxide or reduced to selenide under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Cycloaddition: Copper(I) catalysts are typically used for click chemistry reactions involving azides and alkynes.
Major Products:
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Selenoxides and Selenides: Resulting from the oxidation and reduction of the selanyl group.
Scientific Research Applications
1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anticancer and antimicrobial properties.
Materials Science: Its ability to form stable triazoles through click chemistry makes it useful in creating novel materials with specific properties, such as enhanced conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes involving selenium and azido groups.
Mechanism of Action
The mechanism of action of 1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene involves its interaction with biological molecules through its reactive azido and selanyl groups. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules. The selanyl group can interact with thiol-containing proteins, potentially modulating their activity .
Molecular Targets and Pathways:
Thioredoxin Reductase: The selanyl group can inhibit thioredoxin reductase, an enzyme involved in cellular redox regulation.
Reactive Oxygen Species (ROS) Pathways: The compound can modulate ROS levels, impacting oxidative stress and related cellular pathways.
Comparison with Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: The 21st amino acid, containing selenium, and involved in various enzymatic functions.
Selenomethionine: A selenium-containing amino acid used in protein synthesis.
Uniqueness: 1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene is unique due to its combination of an azido group and a selanyl group attached to a chlorobenzene ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in both chemical synthesis and biological studies .
Properties
CAS No. |
646034-57-3 |
|---|---|
Molecular Formula |
C14H12ClN3Se |
Molecular Weight |
336.69 g/mol |
IUPAC Name |
1-(2-azido-1-phenylethyl)selanyl-4-chlorobenzene |
InChI |
InChI=1S/C14H12ClN3Se/c15-12-6-8-13(9-7-12)19-14(10-17-18-16)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI Key |
AHSKCZBXLVAHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])[Se]C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)
![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)



![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)
![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane](/img/structure/B12584560.png)
![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)


